

In-Depth Technical Guide: 2,6-Dimethyl-3-nitrobenzoyl Chloride

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Compound of Interest

Compound Name: *2,6-Dimethyl-3-nitrobenzoyl chloride*

CAS No.: 6307-78-4

Cat. No.: B13752597

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Executive Summary

2,6-Dimethyl-3-nitrobenzoyl chloride is a specialized, highly reactive electrophile used primarily in medicinal chemistry as a scaffold for generating sterically hindered amides.^[1] Unlike common benzoyl chlorides, the presence of methyl groups at the ortho (2,6) positions creates significant steric bulk, restricting rotation around the amide bond in downstream products.^[1] This feature is exploited to lock molecular conformations, enhancing binding selectivity in targets such as kinases and G-protein coupled receptors (GPCRs).^[1]

Due to its high reactivity and hydrolytic instability, this compound is rarely isolated as a commercial shelf product.^[1] Instead, it is almost exclusively generated in situ from its stable precursor, 2,6-dimethyl-3-nitrobenzoic acid (CAS 6307-70-6).^[1] This guide details the validated protocols for its generation, handling, and application in drug discovery workflows.

Chemical Profile & Precursor Data^{[1][3][4]}

The core challenge in working with this intermediate is balancing its steric hindrance with its reactivity.^[1] The 2,6-dimethyl substitution pattern protects the carbonyl carbon from

nucleophilic attack, often requiring more forcing conditions or specific activating agents compared to unsubstituted benzoyl chlorides.

Key Chemical Entities[3][4][5][6][7][8][9][10][11][12][13]

Entity	Chemical Name	CAS Number	Role	Molecular Weight
Precursor	2,6-Dimethyl-3-nitrobenzoic acid	6307-70-6	Stable Starting Material	195.17 g/mol
Target	2,6-Dimethyl-3-nitrobenzoyl chloride	Not commonly indexed	Reactive Intermediate	213.62 g/mol
Quench Product	Methyl 2,6-dimethyl-3-nitrobenzoate	82617-30-9	Analytical Standard	209.20 g/mol

Structural Insight: The 3-nitro group serves as a "latent" amino group.[1] In a typical drug discovery cascade, the acid chloride is first coupled to an amine.[1] Subsequently, the nitro group is reduced to an aniline (

), providing a handle for further derivatization (e.g., urea formation, sulfonylation) without disrupting the established amide bond.

Experimental Protocol: In Situ Generation & Coupling

Objective: Efficiently convert 2,6-dimethyl-3-nitrobenzoic acid to the acid chloride and couple it with a sterically hindered amine.

Scientific Rationale: Standard thionyl chloride (

) reflux methods can be harsh and difficult to remove completely from high-boiling hindered substrates.[1] The Oxalyl Chloride / Catalytic DMF method is preferred here.[1] It proceeds at lower temperatures and produces volatile byproducts (

), ensuring a cleaner crude intermediate.

Phase A: Acid Chloride Generation[1]

- Reagents: 2,6-Dimethyl-3-nitrobenzoic acid (1.0 equiv), Oxalyl chloride (1.5 equiv), DMF (anhydrous, 0.05 equiv), Dichloromethane (DCM, anhydrous).
- Apparatus: Flame-dried round-bottom flask, inert atmosphere (N₂ or Ar).

Step-by-Step:

- Suspension: Suspend 2,6-dimethyl-3-nitrobenzoic acid (10 mmol) in anhydrous DCM (50 mL) under nitrogen. The acid may not fully dissolve initially.[1]
- Activation: Add catalytic DMF (2-3 drops). This forms the Vilsmeier-Haack reagent intermediate, which rapidly activates the oxalyl chloride.[1]
- Chlorination: Add oxalyl chloride (15 mmol) dropwise over 10 minutes. Caution: Vigorous gas evolution (CO₂ and HCl) is observed.
(N₂ or Ar).
- Reaction: Stir at room temperature for 2–4 hours. The suspension should clarify into a homogeneous yellow solution, indicating conversion to the acid chloride.[1]
- Concentration: Evaporate the solvent and excess oxalyl chloride under reduced pressure.
- Azeotrope (Critical): Re-dissolve the residue in dry toluene (10 mL) and evaporate again. This removes trace HCl and oxalyl chloride, which can degrade sensitive amines in the next step.[1]

Phase B: Amide Coupling (The "Schotten-Baumann" Conditions)[1][2]

- Reagents: Crude Acid Chloride (from Phase A), Amine (1.1 equiv), Diisopropylethylamine (DIPEA, 2.5 equiv), DCM.

Step-by-Step:

- Preparation: Dissolve the amine (11 mmol) and DIPEA (25 mmol) in anhydrous DCM (30 mL) and cool to 0°C.
- Addition: Dissolve the crude acid chloride residue in DCM (10 mL) and add it dropwise to the amine solution.
- Reaction: Allow to warm to room temperature and stir for 12 hours. The steric bulk of the 2,6-dimethyl group significantly slows the rate of nucleophilic attack; overnight stirring is often required.^[1]
- Workup: Quench with saturated

, extract with DCM, and wash with 1N HCl (to remove unreacted amine) and brine.
- Purification: Flash chromatography (typically Hexanes/Ethyl Acetate).^[1]

Self-Validating System: The Methanol Quench

Because the acid chloride cannot be analyzed by LCMS (it hydrolyzes back to the acid), use this validation step before adding the amine:

- Take a 10 μ L aliquot of the reaction mixture from Phase A.
- Quench it into 500 μ L of dry methanol.
- Analyze by LCMS.^{[1][2]}
- Success Criteria: You should observe >95% conversion to the Methyl Ester ($M^+ = 210$ Da).
^[1] If the Acid ($M^+ = 196$ Da) persists, add more oxalyl chloride and stir longer.

Strategic Application in Drug Design

The "2,6-dimethyl-3-nitro" scaffold is a privileged motif in medicinal chemistry, particularly for creating Atropisomeric Inhibitors.^[1]

Mechanism of Conformational Locking

In many kinase and GPCR inhibitors, the bioactive conformation requires the amide carbonyl to be perpendicular to the phenyl ring.[1]

- Without 2,6-substitution: The amide bond rotates freely, leading to a high entropic penalty upon binding.[1]
- With 2,6-dimethyl substitution: The methyl groups clash with the amide oxygen/nitrogen, forcing the amide bond out of plane (orthogonal). This "pre-organizes" the molecule into its bioactive conformation, improving potency and selectivity.[1]

Synthetic Workflow Visualization

The following diagram illustrates the standard workflow for utilizing this intermediate in a drug discovery campaign, moving from the commercial acid to a functionalized drug candidate.



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Caption: Synthetic cascade transforming the nitrobenzoic acid precursor into a bioactive drug scaffold via the acid chloride intermediate.[1]

Safety & Handling

- Corrosivity: **2,6-Dimethyl-3-nitrobenzoyl chloride** is a lachrymator and causes severe skin burns.[1] It reacts violently with water to release HCl gas.[1]
- Explosion Hazard: The precursor contains a nitro group.[1] While generally stable, nitroaromatics can be shock-sensitive if heated to dryness in the presence of strong bases or metals.[1] Avoid heating the crude reaction mixture above 60°C.
- Storage: If the acid chloride must be stored (not recommended), keep it under argon at -20°C. It will degrade to the anhydride or acid upon exposure to trace moisture.[1]

References

- Precursor Identification: 2,6-Dimethyl-3-nitrobenzoic acid. CAS Common Chemistry.[1][3]
CAS RN: 6307-70-6.[1][4][5][6] [Link](#)
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- Kinase Inhibitor Scaffolds: BenchChem Application Notes. 2,6-Dimethyl-3-nitrobenzoic Acid as a Building Block. [Link](#)(Note: Generalized link to vendor application data).

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